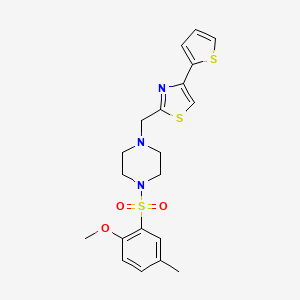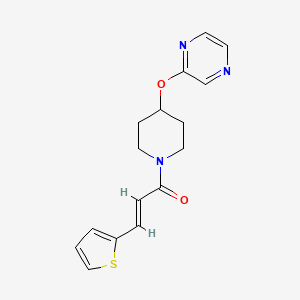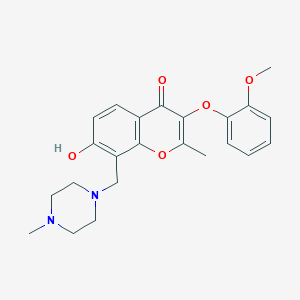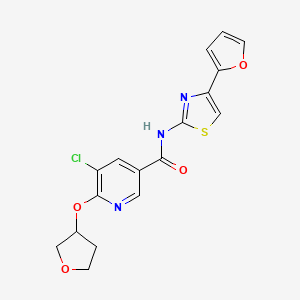
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide, also known as MPPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPT is a thiophene-based compound that has been synthesized using various methods, including microwave-assisted synthesis, and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Selective and Orally Efficacious Inhibitors
Research into structurally similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives, has identified them as potent and selective Met kinase inhibitors. These inhibitors have demonstrated significant tumor stasis in animal models, advancing into clinical trials due to their promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Thiophene derivatives have been identified to exhibit antibacterial and antifungal activities. Compounds with thiophene-3-carboxamide structures, for example, have shown activity against various microbial strains. This underscores the potential of thiophene derivatives in the development of new antimicrobial agents (Vasu et al., 2003).
Antinociceptive Activity
Synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has been explored, with studies indicating their potential antinociceptive activities. These findings highlight the relevance of thiophene derivatives in pain management research (Shipilovskikh et al., 2020).
Heterocyclic Synthesis
Thiophene-2-carboxamide and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in chemical synthesis and the development of novel compounds with potential biological applications (Ahmed, 2007).
properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZGLMJYFSABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)

![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2869041.png)